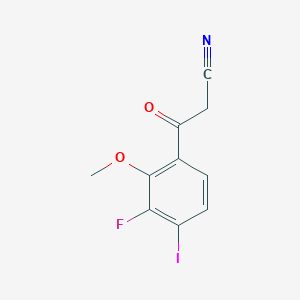![molecular formula C5H6N4S B12862718 1H-Pyrazolo[4,3-d]thiazole-5-methanamine CAS No. 933690-37-0](/img/structure/B12862718.png)
1H-Pyrazolo[4,3-d]thiazole-5-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine typically involves the annulation of the pyrazole ring to the thiazole ring. One common method involves the reaction of a thiazole derivative with a hydrazine derivative under specific conditions. For example, the reaction of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF–DMA) forms 5-[(dimethylamino)methylidene]thiazolidine-4-thiones, which then undergo condensation with hydrazine to yield the desired pyrazolothiazole .
Industrial Production Methods
Industrial production methods for (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine are less documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolothiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of pyrazolothiazolidines.
Substitution: Substituted derivatives at the methanamine group.
科学的研究の応用
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]thiazole: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which can be further functionalized for various applications. Its structural features contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
933690-37-0 |
|---|---|
分子式 |
C5H6N4S |
分子量 |
154.20 g/mol |
IUPAC名 |
1H-pyrazolo[4,3-d][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C5H6N4S/c6-1-4-8-3-2-7-9-5(3)10-4/h2H,1,6H2,(H,7,9) |
InChIキー |
MKVILGJPKCDWPJ-UHFFFAOYSA-N |
正規SMILES |
C1=NNC2=C1N=C(S2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
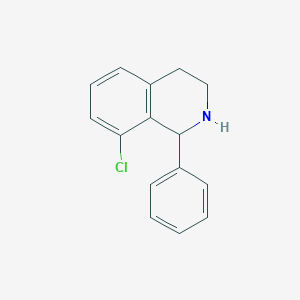

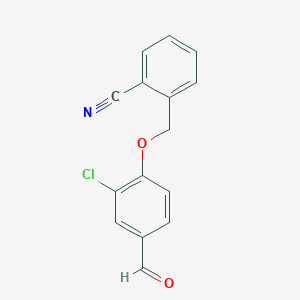
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
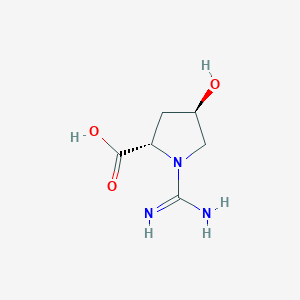
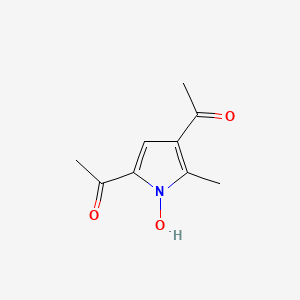
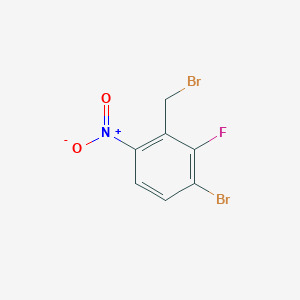
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
